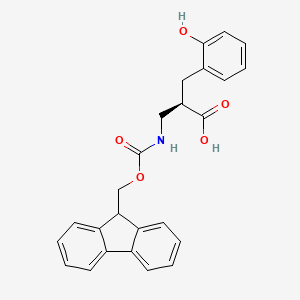

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via mild bases like piperidine . The compound’s structure includes a 2-hydroxybenzyl substituent at the β-position of the amino acid backbone, which introduces hydrogen-bonding capacity and aromaticity.

The (R)-configuration at the α-carbon ensures stereochemical control during synthesis, critical for maintaining the structural integrity of bioactive peptides .

Properties

Molecular Formula |

C25H23NO5 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C25H23NO5/c27-23-12-6-1-7-16(23)13-17(24(28)29)14-26-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22,27H,13-15H2,(H,26,30)(H,28,29)/t17-/m1/s1 |

InChI Key |

SRZTVGWCXJORPO-QGZVFWFLSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process includes:

Protection of the amino group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the propanoic acid backbone: This involves the reaction of the protected amino acid with 2-hydroxybenzyl bromide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is used as an intermediate in the synthesis of complex peptides and proteins. Its Fmoc protecting group is particularly valuable in solid-phase peptide synthesis.

Biology

In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein folding mechanisms. Its unique structure allows for the investigation of specific biochemical pathways.

Medicine

In medicine, the compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to protect amino groups during synthesis makes it a valuable tool in the creation of bioactive peptides.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its role in peptide synthesis makes it important for the manufacture of various biotechnological products.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The hydroxybenzyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Hydrogen-Bonding Capacity

The target compound’s 2-hydroxybenzyl group provides a phenolic -OH, enabling hydrogen bonding with polar residues in peptides or biological targets. In contrast, the 3,5-difluorophenyl analog () lacks H-bond donors but offers enhanced membrane permeability due to fluorine’s lipophilic nature .

Steric and Electronic Effects

The 3-bromobenzyl substituent () introduces steric bulk and bromine’s polarizability, which may aid in X-ray crystallography or Suzuki-Miyaura coupling reactions. Conversely, the tert-butylphenyl analog () prioritizes steric shielding, useful for blocking protease cleavage sites in peptides .

Analytical and Purity Data

High-performance liquid chromatography (HPLC) purity exceeding 99% is standard for commercial Fmoc-amino acids (e.g., ), ensuring reliability in automated peptide synthesis. Nuclear magnetic resonance (NMR) and mass spectrometry (LC/MS) are routinely used for structural validation, as demonstrated in and .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is , with a molecular weight of approximately 403.43 g/mol. The presence of the hydroxybenzyl group suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the hydroxybenzyl moiety can modulate enzyme activity through non-covalent interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that fluorenone derivatives possess significant antimicrobial properties against various strains of bacteria and fungi. For instance, structural modifications in fluorenone compounds have led to enhanced activity against Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Some derivatives have demonstrated antiproliferative effects, acting as inhibitors of type I topoisomerase. This suggests potential applications in cancer therapy .

- Antioxidant Properties : Fluorenone derivatives are noted for their antioxidant activities, which can protect cells from oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fluorenone derivatives against bacterial strains such as Bacillus anthracis and methicillin-resistant Staphylococcus aureus. The results indicated that specific substitutions on the fluorenone scaffold significantly enhanced antimicrobial potency .

- Antiproliferative Effects : Research focused on the synthesis of 2,7-diamidofluorenones revealed that certain compounds exhibited strong antiproliferative activity against cancer cell lines. The introduction of linear alkyl groups was found to improve efficacy compared to branched or bulky groups .

- Enzyme Inhibition Studies : Molecular docking studies have been conducted to assess the binding affinity of fluorenone derivatives to bacterial enzymes like catalase from Proteus mirabilis. Compounds with higher docking scores were correlated with increased inhibitory activity .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.